molecular formula C11H12O4 B3025310 Dimethyl dipropargylmalonate CAS No. 63104-44-9

Dimethyl dipropargylmalonate

Cat. No. B3025310
Key on ui cas rn: 63104-44-9
M. Wt: 208.21 g/mol
InChI Key: AKISDSWMEPTCRL-UHFFFAOYSA-N
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Patent
US05936000

Procedure details

Dimethyl 2,2-di(2-propynyl)malonate (71 g) was treated to a Krapcho decarboxylation by heating at 170° C. with with sodium chloride (25 g) and water (23 ml) in dimethylsulfoxide (341 ml). After 15 hr, the solution was cooled and diluted with water and t-butyl methyl ether and extacted. The organic layer was washed with water (4×), brine, and then dried over sodium sulfate. Solvent removal afforded a liquid which was distilled, collecting the title compound at 109° C. (28 mm Hg).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
341 mL
Type
solvent
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]([CH2:13][C:14]#[CH:15])(C(OC)=O)[C:5]([O:7][CH3:8])=[O:6])[C:2]#[CH:3].[Cl-].[Na+]>CS(C)=O.O.COC(C)(C)C>[CH2:1]([CH:4]([CH2:13][C:14]#[CH:15])[C:5]([O:7][CH3:8])=[O:6])[C:2]#[CH:3] |f:1.2|

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
C(C#C)C(C(=O)OC)(C(=O)OC)CC#C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
341 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
23 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
WASH
Type
WASH
Details
The organic layer was washed with water (4×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
afforded a liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
collecting the title compound at 109° C. (28 mm Hg)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C#C)C(C(=O)OC)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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